Perfluoroisobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Science Research

Environmental Fate and Impact Studies

Researchers use PFIBA as a tracer molecule in environmental studies to track the transport and fate of PFCAs in water and soil. PFIBA's chemical stability and resistance to degradation make it a valuable tool for understanding the behavior of similar persistent organic pollutants [].

Bioaccumulation Studies

Scientists investigate the bioaccumulation potential of PFIBA in living organisms. This research helps assess the risk of PFCAs entering the food chain and potentially impacting human and animal health [].

Material Science Research

Fluorinated Materials Development

PFIBA can be used as a building block molecule in the synthesis of novel fluorinated materials. These materials possess unique properties like high water and oil repellency, chemical resistance, and thermal stability, making them relevant for various applications [].

Membrane Separation Technology

Research explores the use of PFIBA derivatives in the development of advanced membranes for water treatment and separation processes. These membranes could offer improved efficiency and selectivity for removing contaminants from water [].

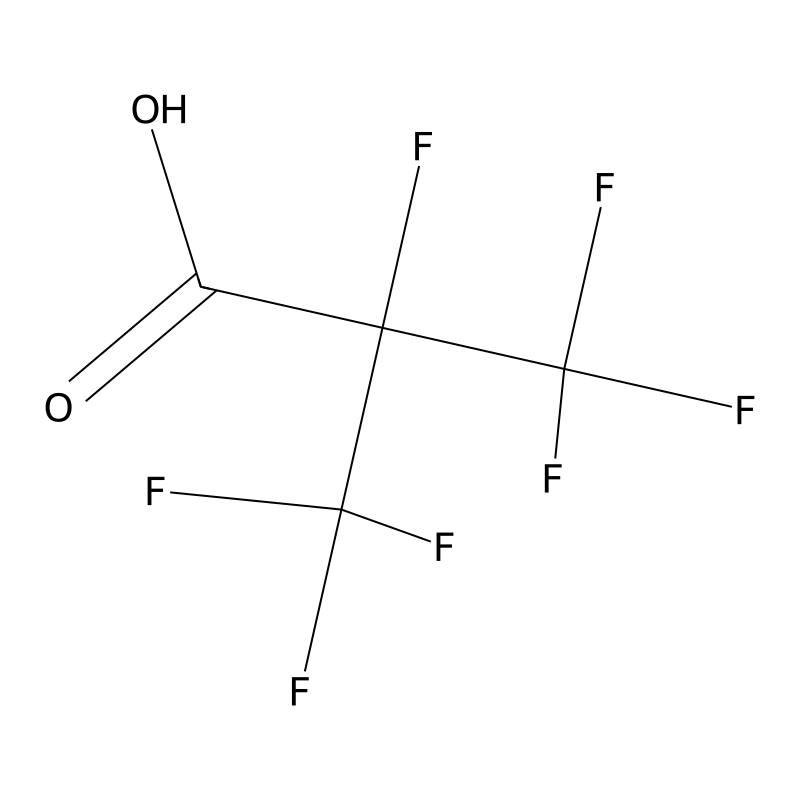

Perfluoroisobutyric acid is an organic compound with the chemical formula . It is characterized as a colorless and odorless liquid, notable for its exceptional chemical and thermal stability. This compound belongs to the class of perfluoroalkyl carboxylic acids, which are defined by fully fluorinated carbon chains. Its unique structure imparts distinct properties, making it valuable in various industrial applications .

There is no known specific biological function for PFIBA. Research on its mechanism of action is limited.

Environmental Impact

As mentioned previously, PFIBA is a breakdown product of other PFCAs, which are known to be persistent environmental contaminants. PFIBA's presence and potential effects in the environment are a concern, but more research is needed [].

Toxicity

Data on the specific toxicity of PFIBA is limited. However, some studies suggest that it may have similar negative health effects as other PFCAs, such as disruption of hormone function and developmental problems []. More research is needed to confirm these potential effects.

- Oxidation: It can be oxidized to form perfluoroisobutyryl fluoride. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This compound can undergo reduction to yield perfluoroisobutyl alcohol, typically using reducing agents such as lithium aluminum hydride.

- Substitution: It can engage in nucleophilic substitution reactions, producing various derivatives, including the diethylamide of perfluoroisobutyric acid when reacted with diethylamine .

Major Products Formed- From oxidation: Perfluoroisobutyryl fluoride.

- From reduction: Perfluoroisobutyl alcohol.

- From substitution: Diethylamide and other derivatives.

Perfluoroisobutyric acid can be synthesized through several methods:

- Fluorination of Isobutene: A common method involves the fluorination of isobutene with hydrogen fluoride in the presence of a catalyst.

- Reaction with Heptafluoro-2-iodoalkane: This method uses heptafluoro-2-iodoalkane reacting with carbon dioxide in the presence of zinc powder and N,N-dimethylformamide at elevated temperatures.

- Electrofluorination: Industrial production often employs electrofluorination of the corresponding butyryl fluoride, ensuring high yields and purity .

Perfluoroisobutyric acid has a variety of applications:

- Starting Material: It serves as a crucial precursor for synthesizing other organic compounds, including polymers and surfactants.

- Surface Treatment Agent: The compound enhances the wettability, surface tension, heat resistance, and corrosion resistance of coatings.

- Additive in Electronics: It improves the electrical properties of materials used in electronic applications .

Research on perfluoroisobutyric acid's interactions primarily focuses on its chemical reactivity rather than extensive biological studies. Its reaction with diethylamine illustrates its potential to form biologically relevant compounds. Further investigation into its environmental impact and degradation pathways is essential, especially considering its classification as an environmental pollutant due to its persistence and potential toxicity .

Similar Compounds- Perfluorobutanoic acid: A structurally similar compound but with a longer carbon chain (C4F7COOH).

- Perfluoropropionic acid: Another perfluoroalkyl carboxylic acid characterized by a shorter carbon chain (C3F5COOH).

- Perfluoroisobutyryl fluoride: A derivative that is utilized in various

Mitochondrial Dysfunction and Oxidative Stress Induction

Perfluoroisobutyric acid induces substantial mitochondrial dysfunction through multiple interconnected mechanisms that compromise cellular energy metabolism and promote oxidative stress [3] [4] [5]. The compound generates significant levels of reactive oxygen species in exposed cells, with 24-hour exposure to perfluorobutanoic acid producing measurable reactive oxygen species formation in human neuronal cells [5].

Mitochondrial membrane potential collapse represents a primary mechanism of perfluoroalkyl acid-induced mitochondrial dysfunction [3]. Perfluorooctanoic acid exposure causes time-dependent mitochondrial membrane potential dissipation in pancreatic beta-cells, with this effect being partially reduced by mitochondrial permeability transition pore blocking agents [3]. The membrane potential collapse leads to reduced adenosine triphosphate levels, indicating impaired mitochondrial energy production capacity [3].

Cardiolipin peroxidation constitutes a critical component of perfluoroalkyl acid-induced mitochondrial damage [3]. This phospholipid, essential for mitochondrial membrane integrity and electron transport chain function, undergoes oxidative modification upon perfluoroalkyl acid exposure [3]. The peroxidation process compromises membrane structure and facilitates cytochrome c release from the intermembrane space [3].

Mitochondrial calcium homeostasis disruption occurs through perfluoroalkyl acid-induced alterations in calcium distribution [6]. Comparative analysis of cytosolic and mitochondrial calcium using flow cytometry reveals distinct uptake of calcium into mitochondria correlating with increasing lipophilicity of perfluoroalkyl acids [6]. Massive accumulation of mitochondrial calcium occurs without equivalent loss of cytosolic calcium, with mitochondrial calcium uptake increasing from 2-fold to more than 4-fold compared to non-treated cells [6].

The mitochondrial permeability transition pore opening represents a crucial step in perfluoroalkyl acid-induced apoptosis [7]. Perfluoroalkyl acid exposure stimulates time-dependent mitochondrial permeability transition pore opening, leading to cytochrome c release and subsequent caspase activation [7]. Blocking the mitochondrial permeability transition pore with cyclosporin A reduces mitochondrial potential dissipation and prevents downstream apoptotic signaling [7].

Antioxidant enzyme activity suppression accompanies perfluoroalkyl acid-induced oxidative stress [5]. Twenty-four-hour exposure to perfluorobutanoic acid results in notable decline in catalase and glutathione reductase activities, with perfluorobutanoic acid demonstrating more pronounced effects than longer-chain perfluoroalkyl acids [5]. This enzyme suppression compromises cellular antioxidant defense mechanisms and exacerbates oxidative damage [5].

| Mitochondrial Parameter | Effect | Measurement Method | Time Course |

|---|---|---|---|

| Membrane Potential | Collapse/Dissipation | Flow cytometry | Time-dependent |

| Adenosine Triphosphate Levels | Reduction | Biochemical assay | Progressive decline |

| Cardiolipin Status | Peroxidation | Lipid analysis | Early response |

| Calcium Distribution | Mitochondrial accumulation | Flow cytometry | 4-72 hours |

| Permeability Transition Pore | Opening/Activation | Functional assays | Time-dependent |

| Cytochrome c | Release | Immunofluorescence | Secondary response |

Protein Interaction Networks and Biomolecular Binding Affinities

Perfluoroisobutyric acid demonstrates specific binding affinities and interaction patterns with multiple protein targets that contribute to its toxicological profile [8] [9] [10]. The compound exhibits preferential binding to fatty acid-binding proteins, with human liver fatty acid-binding protein representing a primary target for perfluoroalkyl acid interactions [8].

Binding affinity analysis reveals that perfluoroalkyl acids display moderate to strong interactions with human liver fatty acid-binding protein through a 1:1 molar ratio mechanism [8]. Isothermal titration calorimetry measurements demonstrate that perfluorobutanoic acid exhibits weak binding affinity compared to longer-chain perfluoroalkyl acids, with binding interactions mediated primarily by electrostatic attraction and hydrogen bonding [8]. Critical structural features include Arginine-122 and Asparagine-111 residues, which play pivotal roles in initial perfluoroalkyl acid binding to the outer binding site [8].

Peroxisome proliferator-activated receptor binding studies using equilibrium dialysis reveal distinct binding patterns for short-chain perfluoroalkyl acids [9]. Perfluorobutanoic acid demonstrates strong binding affinity with peroxisome proliferator-activated receptor delta at 0.044 ± 0.013 micromolar, indicating sub-micromolar binding constants [9]. Unlike binding affinities for liver fatty acid-binding protein, which increase with chain length, peroxisome proliferator-activated receptor binding constants show little chain length dependence [9].

Human serum albumin binding represents another significant protein interaction for perfluoroalkyl acids [10]. Binding constant analysis demonstrates that perfluoroalkyl acid binding to human serum albumin follows a concentration-dependent pattern, with binding constants ranging from 1.52 × 10³ to 7.81 × 10⁶ liters per mole [10]. The binding process occurs spontaneously with negative Gibbs free energy values ranging between -39.32 and -18.15 kilojoules per mole [10].

Molecular docking studies reveal specific structural determinants for perfluoroalkyl acid-protein interactions [11]. Computational analysis using Autodock Vina successfully predicts perfluoroalkyl acid binding conformations with deviations smaller than 2 Ångströms [11]. Predicted binding strengths largely fall within one standard deviation of measured values for perfluoroalkyl acids, indicating reliable structure-activity relationships [11].

Thermodynamic analysis of protein-perfluoroalkyl acid interactions reveals distinct binding mechanisms [10]. For perfluorobutanoic acid and related compounds, both enthalpy and entropy values are positive, indicating the presence of hydrophobic interactions as the primary binding force [10]. The shorter carbon chain length of perfluorobutanoic acid confers greater molecular flexibility, allowing easier embedding into hydrophobic protein pockets [10].

| Protein Target | Binding Affinity | Interaction Type | Structural Determinants |

|---|---|---|---|

| Human Liver Fatty Acid-Binding Protein | Weak (compared to long-chain) | Electrostatic/Hydrogen bonding | Arginine-122, Asparagine-111 |

| Peroxisome Proliferator-Activated Receptor Delta | 0.044 ± 0.013 μM | Sub-micromolar binding | Chain length independent |

| Human Serum Albumin | 1.52 × 10³ - 7.81 × 10⁶ L/mol | Hydrophobic interactions | Multiple binding sites |

| Nuclear Receptors (General) | Variable affinities | Mixed mechanisms | Structure-dependent |

| Thermodynamic Parameter | Perfluorobutanoic Acid | Interaction Mechanism | Temperature Dependence |

|---|---|---|---|

| Enthalpy Change (ΔH) | 146.68-412.15 kJ/mol | Hydrophobic interactions | Positive correlation |

| Entropy Change (ΔS) | 593.3-1508.3 J/mol·K | Hydrophobic interactions | Positive correlation |

| Gibbs Free Energy (ΔG) | -39.32 to -18.15 kJ/mol | Spontaneous binding | Negative values |

| Binding Stoichiometry (n) | 0.8757-2.0857 | Multiple binding sites | Near unity |